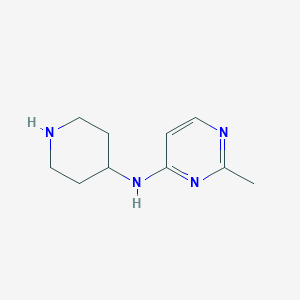

2-甲基-N-(哌啶-4-基)嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

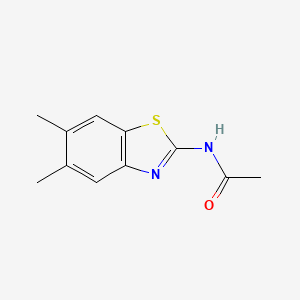

“2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a compound with the CAS Number: 1556130-56-3 . It has a molecular weight of 192.26 .

Molecular Structure Analysis

The InChI code for “2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is 1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3 . This indicates the presence of a pyrimidine ring and a piperidine ring in the structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” are not available in the retrieved data, piperidine derivatives are known to undergo various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

“2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a solid compound with a molecular weight of 192.26 . Further physical and chemical properties are not available in the retrieved data.科学研究应用

抗血管生成和DNA切割活性

- 2-甲基-N-(哌啶-4-基)嘧啶-4-胺衍生物已显示出显着的抗血管生成和DNA切割活性。这表明它们作为抗癌剂的潜力,通过抗血管生成和细胞毒性途径发挥作用 (Kambappa 等人,2017).

药理学评估

- 作为一系列氨基嘧啶的一部分,该化合物已被评估其作为 5-HT1A 激动剂的潜力。这种探索对于开发新的药理学试剂非常重要 (Dounay 等人,2009).

抗菌活性

- 含有嘧啶亚胺的哌啶,包括 2-甲基-N-(哌啶-4-基)嘧啶-4-胺的衍生物,已被合成并评估其抗菌活性,标志着它们在抗菌研究领域的意义 (Merugu 等人,2010).

双效降糖剂

- 新型衍生物已被确定为有效的双效降糖剂,激活 GK 和 PPARγ。这突出了该化合物在糖尿病治疗中的潜力 (Song 等人,2011).

抗肿瘤活性

- 某些 4-氨基哌啶衍生物,包括类似于 2-甲基-N-(哌啶-4-基)嘧啶-4-胺的衍生物,已在小鼠模型上测试了抗肿瘤活性,表明它们在癌症治疗中的潜力 (Aldobaev 等人,2021).

神经性疼痛治疗

- 基于嘧啶骨架的衍生物,包括该化合物,已被合成并作为 sigma-1 受体拮抗剂评估,用于治疗神经性疼痛 (Lan 等人,2014).

合成和质量控制

- 该化合物已参与相关物质合成的研究以及药物质量控制方法的开发 (Ye 等人,2012).

脱氧胞苷激酶抑制剂

- 它是合成脱氧胞苷激酶有效抑制剂的关键中间体,脱氧胞苷激酶是一种在癌症治疗中很重要的酶 (Zhang 等人,2009).

未来方向

Piperidine derivatives, including “2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and potential applications of these compounds in the pharmaceutical industry.

作用机制

Target of Action

The primary target of 2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine interacts with its target, PKB, as an ATP-competitive inhibitor . It provides nano-molar inhibition with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This compound modulates biomarkers of signaling through PKB in vivo .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .

属性

IUPAC Name |

2-methyl-N-piperidin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-12-7-4-10(13-8)14-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVDWXHWXVUDFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)

![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)

![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)

![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)